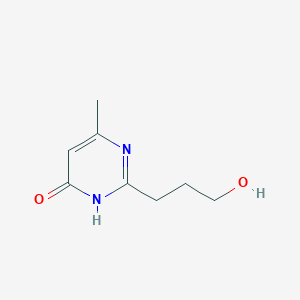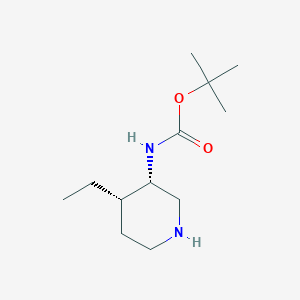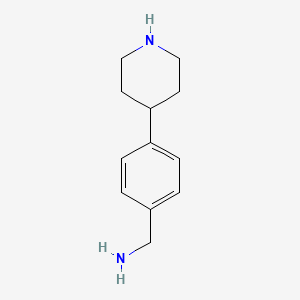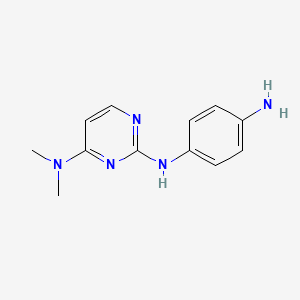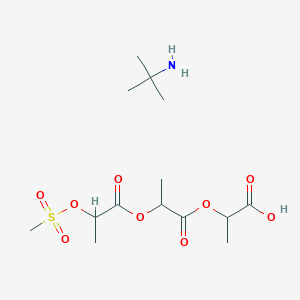
2-Methylpropan-2-amine 2-((2-((2-((methylsulfonyl)oxy)propanoyl)oxy)propanoyl)oxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylpropan-2-amine 2-((2-((2-((methylsulfonyl)oxy)propanoyl)oxy)propanoyl)oxy)propanoate is a complex organic compound with a molecular formula of C16H28N2O5. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropan-2-amine 2-((2-((2-((methylsulfonyl)oxy)propanoyl)oxy)propanoyl)oxy)propanoate involves multiple steps. The process typically starts with the preparation of 2-Methylpropan-2-amine, which is then reacted with various reagents to introduce the methylsulfonyl and propanoyl groups. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over the reaction conditions, leading to high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylpropan-2-amine 2-((2-((2-((methylsulfonyl)oxy)propanoyl)oxy)propanoyl)oxy)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into amines and alcohols.
Substitution: Nucleophilic substitution reactions can replace the methylsulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Methylpropan-2-amine 2-((2-((2-((methylsulfonyl)oxy)propanoyl)oxy)propanoyl)oxy)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Methylpropan-2-amine 2-((2-((2-((methylsulfonyl)oxy)propanoyl)oxy)propanoyl)oxy)propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylpropan-2-amine: A simpler amine with similar structural features.
2-((2-((2-((methylsulfonyl)oxy)propanoyl)oxy)propanoyl)oxy)propanoate: A related compound with similar functional groups.
Uniqueness
What sets 2-Methylpropan-2-amine 2-((2-((2-((methylsulfonyl)oxy)propanoyl)oxy)propanoyl)oxy)propanoate apart is its combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C14H27NO9S |
|---|---|
Peso molecular |
385.43 g/mol |
Nombre IUPAC |
2-methylpropan-2-amine;2-[2-(2-methylsulfonyloxypropanoyloxy)propanoyloxy]propanoic acid |
InChI |
InChI=1S/C10H16O9S.C4H11N/c1-5(8(11)12)17-9(13)6(2)18-10(14)7(3)19-20(4,15)16;1-4(2,3)5/h5-7H,1-4H3,(H,11,12);5H2,1-3H3 |
Clave InChI |
MRGKKMMWSIFRNM-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)OC(=O)C(C)OC(=O)C(C)OS(=O)(=O)C.CC(C)(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rel-(4aR,7aR)-1-Benzyl-7a-methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1H)-one](/img/structure/B13346610.png)
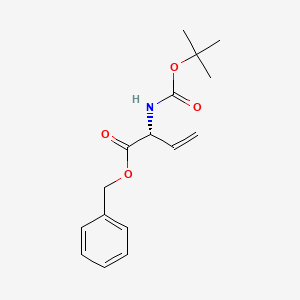
![6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13346616.png)
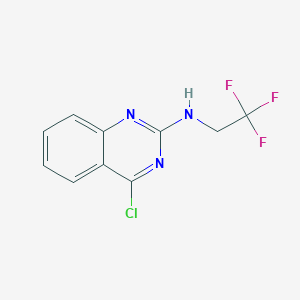
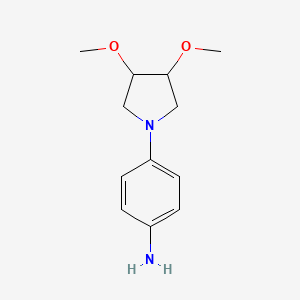
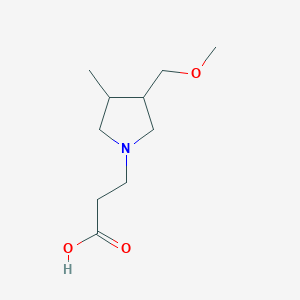
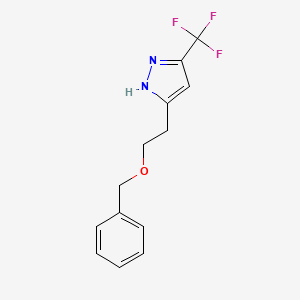
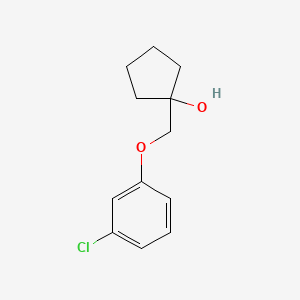
![(1-(3-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B13346667.png)

